LX1031 is a small molecule inhibitor of tryptophan hydroxylase (TPH), specifically targeting the TPH1 isoform. [, , ] This enzyme catalyzes the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). [, ] LX1031 acts locally within the gastrointestinal tract, inhibiting TPH1 and thereby reducing the production of serotonin in the gut. [, ] This localized action is key as it aims to minimize effects on serotonin levels in the brain. [, ] Researchers are studying its potential in treating conditions associated with elevated serotonin levels in the digestive system, such as diarrhea-predominant irritable bowel syndrome (IBS-D). [, , ]
LX-1031 is a small molecule compound identified as a potent inhibitor of tryptophan 5-hydroxylase, an enzyme essential for the synthesis of serotonin. This compound is primarily designed to reduce peripheral serotonin levels while sparing the central nervous system, making it particularly relevant for conditions characterized by excessive serotonin, such as diarrhea-predominant irritable bowel syndrome and carcinoid diarrhea. LX-1031 has shown promise in various clinical studies, demonstrating its potential therapeutic applications in gastrointestinal disorders where serotonin plays a key role in symptomatology .
LX-1031 is classified as an investigational drug and is categorized under small molecules. It was developed by Lexicon Pharmaceuticals and is currently undergoing clinical trials to assess its efficacy and safety in treating gastrointestinal conditions. The compound is known by its chemical identifier, CAS number 945976-76-1, and has been documented in several scientific databases, including DrugBank and PubChem .
The synthesis of LX-1031 involves several sophisticated organic chemistry techniques. It is derived from a series of substituted phenylalanine analogs optimized through medicinal chemistry approaches. The process includes asymmetric hydrogenation of trifluoromethyl ketones, which contributes to the compound's unique structure and pharmacological properties. The synthesis aims to enhance the compound's selectivity for the target enzyme while minimizing off-target effects that could lead to central nervous system side effects .
LX-1031 has a complex molecular structure characterized by its heterocyclic substituted phenylalanine backbone. Its molecular formula is , with a molecular weight of approximately 538 g/mol. The structural features include:
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
, which encodes its specific atomic arrangement .LX-1031 participates in several chemical reactions that are crucial for its function as an inhibitor of tryptophan 5-hydroxylase. Key reactions include:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The primary mechanism of action for LX-1031 involves the selective inhibition of tryptophan 5-hydroxylase, which catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan, a precursor to serotonin. By inhibiting this enzyme locally in the gastrointestinal tract, LX-1031 effectively reduces peripheral serotonin levels without affecting central serotonin synthesis. This localized action helps mitigate symptoms associated with excess serotonin in conditions like irritable bowel syndrome while minimizing potential neuropsychiatric side effects commonly associated with systemic serotonin depletion .
LX-1031 has significant potential in scientific research and clinical applications:
CAS No.: 32694-82-9
CAS No.: 25134-45-6
CAS No.:
CAS No.: 28345-81-5
CAS No.: 2375662-42-1
CAS No.: 610764-96-0